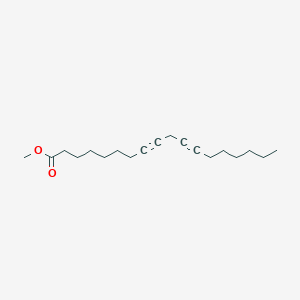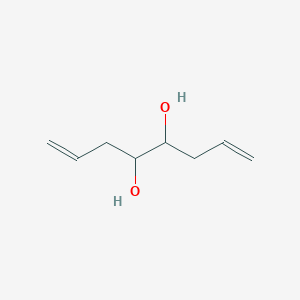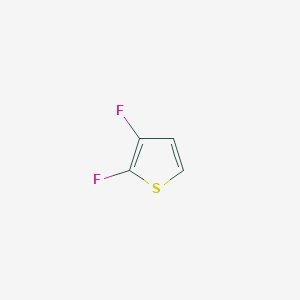
Tetradecylacetat
Übersicht
Beschreibung
Tetradecyl acetate is a chemical compound that has been studied in various contexts, particularly in relation to its role as a pheromone or pheromone analog in insects. It has been evaluated for its potential to disrupt the mating communication of pests such as the pink bollworm, Pectinophora gossypiella, by reducing the catch of males when used in traps baited with a sex lure . Additionally, tetradecyl acetate has been synthesized as part of research into sex pheromones for pest management, including the potato pest Symmetrischema tangolias and leaf-mining moths of the genus Phyllonorycter .
Synthesis Analysis
The synthesis of tetradecyl acetate and its analogs has been a subject of interest due to their applications in pest control. An efficient six-step synthesis of (3E,7Z)-3,7-tetradecadienyl acetate, a related compound, has been reported, starting from commercially available dihydropyran and achieving high stereochemical purity . Similarly, various isomers of tetradeca-4,8-dien-1-yl acetate have been synthesized using Wittig coupling reactions and alkylation of terminal alkynes as key steps . These syntheses are important for producing pheromones in sufficient quantities and purities for use in integrated pest management programs.
Molecular Structure Analysis
The molecular structure of tetradecyl acetate and its analogs is crucial for their function as pheromones. The stereochemistry of the double bonds in these compounds is particularly important, as it can significantly affect their biological activity. For instance, the stereoselective formation of double bonds in the synthesis of pheromone analogs ensures that the final product mimics the natural pheromones of pests closely . The high stereochemical purity achieved in these syntheses is essential for the effectiveness of these compounds in the field.
Chemical Reactions Analysis
Tetradecyl acetate and related compounds have been studied for their ability to interact with other chemicals, such as sex lures used in pest control. When combined with hexalure, tetradecyl acetate suppresses the attraction of pink bollworm moths, suggesting that it may inhibit the detection of natural female sex attractants . This property is leveraged to prevent male moths from locating females, thereby disrupting the mating process and reducing pest populations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetradecyl acetate contribute to its role as a pheromone or pheromone analog. While the specific physical properties of tetradecyl acetate are not detailed in the provided papers, the general principles of pheromone design indicate that volatility, stability, and solubility are important factors. These properties ensure that the compound can be released into the environment in a controlled manner and remain active for a sufficient period to disrupt pest behavior .
Wissenschaftliche Forschungsanwendungen
Forschung zu Insektenpheromonen
Tetradecylacetat wurde als Bestandteil des Sexualpheromons bestimmter Insektenarten identifiziert. Zum Beispiel ist es ein von Weibchen produzierter Bestandteil des Sexualpheromons des wirtschaftlich wichtigen Schnellkäfers Melanotus communis . Diese Verbindung ist stark anziehend für männliche Käfer der gleichen Art und scheint keine anderen Arten anzuziehen .
Schädlingsbekämpfung
Die Verwendung von this compound in der Schädlingsbekämpfung ist eine wichtige Anwendung. Es wird seit über 50 Jahren zur Überwachung und Bekämpfung von Schädlingsinsekten in der Landwirtschaft und im Gesundheitswesen eingesetzt . Die Verbindung kann synthetisiert und in Langzeit-Dispensern zur effektiven Schädlingsbekämpfung eingesetzt werden .
Verhaltensstudien
this compound wird in Verhaltensstudien verwendet, um das Fortpflanzungsverhalten von Schädlingen zu verstehen. Die Verbindung hilft, die von Insekten produzierten Chemikalien zu identifizieren, die das Fortpflanzungsverhalten dieser Schädlinge vermitteln .
Landwirtschaftliche Forschung
In der landwirtschaftlichen Forschung wird this compound verwendet, um die Auswirkungen von Schädlingen auf Nutzpflanzen zu untersuchen. Zum Beispiel sind die Larven von Melanotus communis, allgemein bekannt als Maisdrahtwurm, wirtschaftlich wichtige Schädlinge von U.S. Nutzpflanzen . Die von Weibchen produzierte Chemikalie, 13-Tetradecenylacetat, hilft bei der Untersuchung des Verhaltens dieser Schädlinge .
Chemische Ökologie
this compound spielt eine entscheidende Rolle im Bereich der chemischen Ökologie, insbesondere beim Verständnis der Interaktion zwischen Organismen und ihrer Umwelt. Es wird in Forschungsstudien zu neuen Insektenpheromonen, Pheromonbiosynthese, Wirkungsmechanismen, peripherer Geruchswahrnehmung und neuronalen Mechanismen verwendet .
Integrierter Pflanzenschutz
Die Verbindung wird in Strategien für den Integrierten Pflanzenschutz (IPM) eingesetzt. IPM ist ein umfassender Ansatz, der eine Vielzahl von Techniken so einsetzt, dass sowohl wirtschaftliche als auch ökologische Schäden minimiert werden. This compound wird bei der Entwicklung neuer Techniken und Strategien für IPM eingesetzt .
Wirkmechanismus
Target of Action
Tetradecyl acetate, also known as myristyl acetate, is primarily used as a sex pheromone . It is produced by female Ctenopseustis obliquana, a species of moth . The primary targets of this compound are the male moths of the same species .
Mode of Action
The mode of action of Tetradecyl acetate is based on its role as a sex pheromone. It is released by female moths to attract males for mating . The compound interacts with the olfactory receptors of the male moths, triggering a behavioral response that leads them towards the source of the pheromone .
Biochemical Pathways
This binding triggers a signal transduction pathway that leads to a behavioral response .
Pharmacokinetics
As a pheromone, it is likely to be volatile and easily dispersed in the environment, facilitating its detection by male moths .
Result of Action
The primary result of the action of Tetradecyl acetate is the attraction of male moths to the females for mating . This compound can disrupt the mating of pest species, making it potentially useful for pest control .
Action Environment
The efficacy and stability of Tetradecyl acetate can be influenced by various environmental factors. For instance, wind direction and speed can affect the dispersion of the pheromone in the environment. Temperature and humidity might also impact the volatility and stability of the compound .
Zukünftige Richtungen
The use of Tetradecyl acetate and similar compounds in pest control is a promising area of research . Additionally, the metabolic engineering of microorganisms for the production of biodiesel from fatty alcohols and acetyl-CoA, including Tetradecyl acetate, is a significant focus in biofuel research .
Eigenschaften
IUPAC Name |
tetradecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUUIFSIQMVYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862341 | |
| Record name | Myristyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638-59-5 | |
| Record name | Tetradecyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecanol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9O55CT350 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



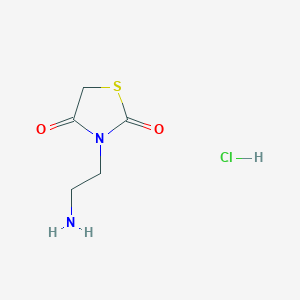
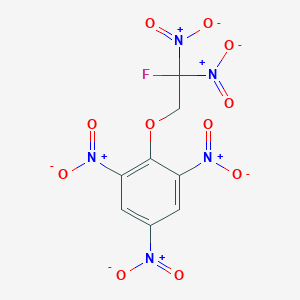
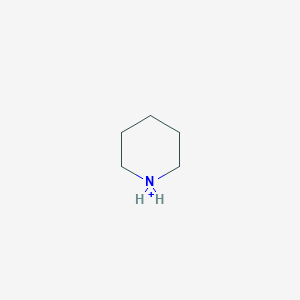

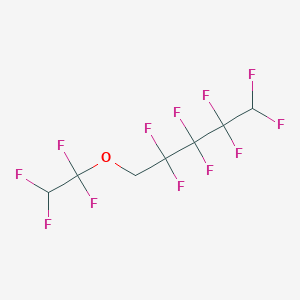

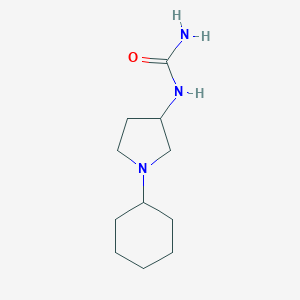
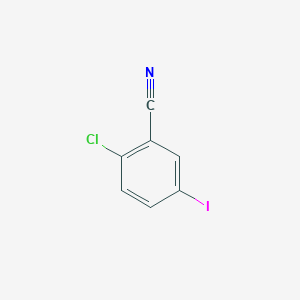
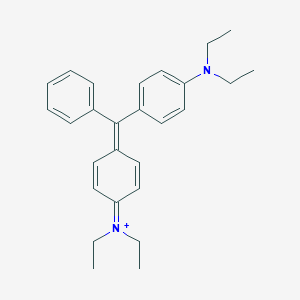
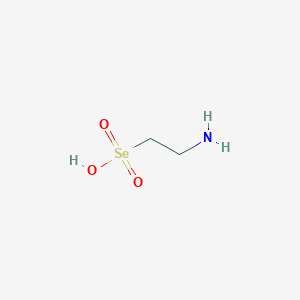
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)
